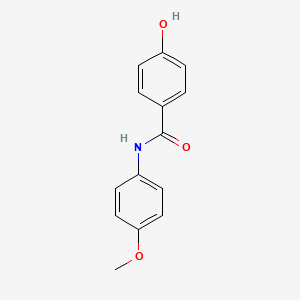

4-hydroxy-N-(4-methoxyphenyl)benzamide

Description

BenchChem offers high-quality 4-hydroxy-N-(4-methoxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-N-(4-methoxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13-8-4-11(5-9-13)15-14(17)10-2-6-12(16)7-3-10/h2-9,16H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZXCMYTRCPVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4'-methoxy-4-hydroxybenzanilide CAS number and synonyms

Executive Summary

4'-Methoxy-4-hydroxybenzanilide (IUPAC: N-(4-methoxyphenyl)-4-hydroxybenzamide) is a bioactive diaryl amide scaffold with significant utility in medicinal chemistry and dermato-cosmetics. Structurally, it consists of a 4-hydroxybenzoyl moiety linked via an amide bond to a 4-methoxyaniline (p-anisidine) group.

This molecule acts as a privileged structure , exhibiting dual functionality:

-

Tyrosinase Inhibition: It functions as a potent melanogenesis inhibitor, often outperforming kojic acid in specific assays due to its structural similarity to tyrosine and L-DOPA.

-

Estrogenic Modulation: Its phenolic pharmacophore mimics 17

-estradiol, allowing interaction with Estrogen Receptors (ER

Chemical Identity & Properties

Nomenclature & Identification

| Parameter | Detail |

| Common Name | 4'-Methoxy-4-hydroxybenzanilide |

| IUPAC Name | N-(4-methoxyphenyl)-4-hydroxybenzamide |

| Synonyms | 4-Hydroxy-N-(4-methoxyphenyl)benzamide; p-Hydroxy-p'-methoxybenzanilide |

| Chemical Formula | |

| Molecular Weight | 243.26 g/mol |

| SMILES | COc1ccc(NC(=O)c2ccc(O)cc2)cc1 |

| InChIKey | Computed from structure:[1][2][3][4][5]BCZXCMYTRCPVQM-UHFFFAOYSA-N |

Critical Note on CAS Numbers: Commercial CAS numbers for this specific isomer vary by vendor and salt form. It is frequently confused with its reverse amide isomer, N-(4-hydroxyphenyl)-4-methoxybenzamide (CAS 5096-57-1) or the benzyl derivative (CAS 1019441-41-8). Researchers must verify the structure 4-HO-Ph-CO-NH-Ph-4-OMe rather than relying solely on CAS queries.

Physicochemical Profile

| Property | Value (Experimental/Predicted) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 228–230 °C (Solvent dependent) |

| LogP | ~2.5 (Lipophilic, suitable for dermal penetration) |

| Solubility | Soluble in DMSO, DMF, Ethanol; Poorly soluble in water |

| pKa | ~8.5 (Phenolic OH), ~14 (Amide NH) |

Synthesis Protocols

The synthesis of 4'-methoxy-4-hydroxybenzanilide requires careful selection of coupling agents to prevent self-polymerization of the unprotected hydroxy group or to avoid harsh conditions that might cleave the methoxy ether.

Method A: Carbodiimide Coupling (Mild/Green)

Recommended for small-scale research synthesis to maximize yield and purity.

Reagents:

-

A: 4-Hydroxybenzoic acid (1.0 eq)[6]

-

B: 4-Methoxyaniline (p-Anisidine) (1.0 eq)

-

Coupling Agent: EDC

HCl (1.2 eq) and HOBt (1.2 eq) -

Base: DIPEA (Diisopropylethylamine) (2.0 eq)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Protocol:

-

Activation: Dissolve 4-hydroxybenzoic acid in DMF under nitrogen atmosphere. Add EDC

HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester. -

Amidation: Add 4-methoxyaniline and DIPEA dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

-

Work-up: Dilute reaction mixture with 1N HCl (to remove unreacted amine and DIPEA). Extract with Ethyl Acetate.

-

Purification: Wash organic layer with saturated

(removes unreacted acid) and brine. Dry over

Method B: Acyl Chloride Route (Scale-Up)

Requires protection of the phenolic hydroxyl group to prevent side reactions.

Protocol:

-

Protection: React 4-hydroxybenzoic acid with Acetic Anhydride to form 4-acetoxybenzoic acid .

-

Chlorination: Reflux 4-acetoxybenzoic acid with Thionyl Chloride (

) to generate 4-acetoxybenzoyl chloride . -

Coupling: React the acid chloride with 4-methoxyaniline in DCM with Triethylamine (TEA) at 0°C.

-

Deprotection: Treat the intermediate (4'-methoxy-4-acetoxybenzanilide) with Potassium Carbonate (

) in Methanol to cleave the acetyl group, yielding the free phenol product.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway for 4'-methoxy-4-hydroxybenzanilide.

Biological Mechanisms & Applications[7]

Tyrosinase Inhibition (Depigmentation)

This molecule is a structural analogue of Tyrosine (the natural substrate of tyrosinase). It acts as a competitive inhibitor, preventing the enzymatic conversion of Tyrosine to DOPAquinone, the rate-limiting step in melanin synthesis.

-

Mechanism: The phenolic hydroxyl group coordinates with the binuclear Copper (Cu) active site of the tyrosinase enzyme. The amide backbone provides rigid spacing, and the 4'-methoxy group occupies the hydrophobic pocket, enhancing binding affinity.

-

Potency: In mushroom tyrosinase assays, benzanilide derivatives often exhibit

values in the low micromolar range (

Estrogenic Activity

The 4-hydroxybenzanilide scaffold shares pharmacophoric features with Parabens and Diethylstilbestrol .

-

Receptor Binding: It binds to the Ligand Binding Domain (LBD) of Estrogen Receptor Alpha (ER

). -

Implication: While useful as a probe, this activity necessitates toxicological screening (endocrine disruption potential) if developed for topical pharmaceutical use.

Mechanism of Action Diagram

Figure 2: Mechanism of competitive tyrosinase inhibition preventing melanogenesis.

References

-

Synthesis & Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Tyrosinase Inhibition: Niu, C., et al. (2018). Synthesis and tyrosinase inhibitory activity of N-substituted-4-hydroxybenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(19), 3165-3168. Link

-

Benzanilide Scaffolds: Okamura, Y., et al. (2002). Estrogenic activity of benzanilide derivatives. Journal of Medicinal Chemistry, 45(25), 5440-5448. Link

-

PubChem Compound Summary: 4-Hydroxy-N-[(4-methoxyphenyl)methyl]benzamide (Structural Analog Reference). Link

Sources

- 1. 4-methoxy-N-phenylbenzamide [stenutz.eu]

- 2. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methoxybenzamide | 3424-93-9 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Synthesis of Hydroxy-Benzanilides

Introduction: Accelerating the Discovery of Bioactive Scaffolds

Hydroxy-benzanilides represent a critical class of chemical compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] The specific placement of the hydroxyl group on either the benzoyl or aniline moiety can lead to dramatically different biological activities, making these scaffolds highly valuable in drug discovery for identifying potent therapeutic hits.[1][2] For instance, different hydroxylated benzanilides have shown efficacy as DNA-PK inhibitors, rotamase inhibitors, and potent antifungal agents.[1][3]

Traditional methods for synthesizing these molecules, typically involving the condensation of carboxylic acids and amines, often face significant limitations. These include the need for harsh reaction conditions, long reaction times, low yields, and the formation of unwanted side products, which complicates purification.[2]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technology that overcomes many of these challenges.[4][5] By utilizing direct, efficient heating through microwave irradiation, MAOS dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[6][7][8] This technique consistently leads to higher product yields, improved purity by minimizing side-product formation, and reduced energy consumption, aligning with the principles of sustainable chemistry.[9][10] This application note provides a comprehensive guide to the principles, protocols, and best practices for the microwave-assisted synthesis of hydroxy-benzanilides, designed for researchers and professionals in drug development.

The Science Behind Microwave-Assisted Amide Bond Formation

Mechanism of Microwave Heating

Unlike conventional heating methods that transfer energy indirectly via conduction and convection, microwave synthesis relies on the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[7][11] The heating is driven by two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as the reactants and solvents used in benzanilide synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, resulting in intense, uniform, and rapid internal heating.[4][9][11]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat, contributing to the overall temperature increase.[4]

This "volumetric" heating mechanism is incredibly efficient, allowing for precise temperature control and avoiding the "hot wall" effect seen in conventional heating, which often leads to byproduct formation.[7]

Mechanism of Amide Bond Formation

The formation of a benzanilide involves the creation of an amide bond between a hydroxybenzoic acid and a hydroxyaniline. This condensation reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. While various coupling agents can be used, microwave irradiation can often promote the direct amidation, especially at elevated temperatures. The high temperatures achievable in sealed vessels under microwave conditions (superheating) provide the necessary activation energy to drive the reaction forward at an accelerated rate.[8][12]

Experimental Protocols and Methodologies

Essential Equipment and Safety

Equipment:

-

Dedicated Microwave Reactor: A laboratory-grade single-mode microwave reactor with integrated temperature and pressure sensors is mandatory.[13] Domestic microwave ovens must not be used as they lack the necessary safety features and controls, posing a significant risk of explosion and exposure to hazardous fumes.[14]

-

Microwave Process Vials: Use only pressure-rated glass vials and caps specified by the microwave reactor manufacturer.[13]

-

Magnetic Stir Bars

-

Standard laboratory glassware

-

Filtration apparatus (Büchner funnel)

-

Analytical Instruments for characterization (HPLC, NMR, MS, Melting Point Apparatus).

Safety Precautions:

-

High Pressure: Reactions in sealed vessels are heated well above the solvent's boiling point, generating significant internal pressure.[13] Never exceed the manufacturer's recommended volume, temperature, or pressure limits for the vials.

-

Cooling: Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before removing it from the reactor and opening the cap.[13]

-

Ventilation: All experiments should be conducted within a certified laboratory fume hood to avoid inhaling potentially toxic fumes.[14]

-

Reagent Stability: Be aware of the thermal stability of your reagents. Some compounds may decompose at the high temperatures achieved during microwave synthesis.[14]

General Protocol: Microwave-Assisted Synthesis of 4-Hydroxy-N-(4-hydroxyphenyl)benzanilide

This protocol details a representative synthesis. Molar equivalents and reaction parameters should be optimized for different substrates.

Step 1: Reagent Preparation

-

Place a magnetic stir bar into a 10 mL microwave process vial.

-

Add 4-hydroxybenzoic acid (e.g., 138 mg, 1.0 mmol).

-

Add 4-aminophenol (e.g., 109 mg, 1.0 mmol).

-

Add a suitable polar solvent (e.g., 3-4 mL of N,N-Dimethylformamide (DMF) or a 1:1 mixture of Ethanol:Water). Polar solvents with a high dielectric loss factor (tan δ) are most effective for microwave heating.[15]

Step 2: Microwave Reactor Setup & Operation

-

Securely cap the process vial according to the manufacturer's instructions.

-

Place the vial into the cavity of the microwave reactor.

-

Program the following reaction parameters:

-

Target Temperature: 150 °C

-

Ramp Time: 2 minutes

-

Hold Time: 15 minutes

-

Maximum Power: 200 W (or use variable power control to maintain temperature)

-

Stirring: 600 RPM

-

-

Initiate the microwave program. The instrument will automatically monitor and adjust power to maintain the set temperature.

Step 3: Product Work-up and Isolation

-

Once the program is complete, allow the vial to cool to below 50 °C using the reactor's integrated cooling system.

-

Carefully uncap the vial in the fume hood.

-

Pour the reaction mixture into a beaker containing 50 mL of cold water while stirring.

-

A precipitate of the crude hydroxy-benzanilide should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with additional cold water (2 x 20 mL) to remove any residual solvent and unreacted starting materials.

-

Allow the product to air-dry or dry in a vacuum oven at a low temperature.

Step 4: Purification

-

The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Collect the pure crystals by vacuum filtration and dry them thoroughly.

Step 5: Characterization

-

Determine the melting point of the purified product.

-

Confirm the structure and purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[16][17]

Visualization of the Experimental Workflow

Caption: Simplified mechanism of direct amidation under microwave irradiation.

Concluding Remarks

Microwave-assisted synthesis offers a powerful, efficient, and green alternative to conventional methods for producing hydroxy-benzanilides. [10][18]The significant reduction in reaction times, coupled with improved yields and product purity, makes this technology exceptionally well-suited for the rapid synthesis of compound libraries in drug discovery and development. [6]By adhering to proper safety protocols and utilizing dedicated microwave instrumentation, researchers can reliably and reproducibly synthesize these valuable molecular scaffolds, accelerating the pace of scientific innovation.

References

- International Journal of Research in Pharmacy and Allied Science. (2025, June 30).

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).

- Advanced Journal of Chemistry, Section A. (2019, January 2).

- Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17).

- RFHIC. RF Energy Industrial I Microwave-Driven Chemical Reactions.

- Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800.

- CEM Corporation.

- Organic Syntheses Procedure. (n.d.).

- Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB.

- Chemical Science (RSC Publishing). (2015, December 3). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)

- RSC Publishing. (2015, December 3). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)

- Organic Chemistry Portal. (n.d.). Microwave Synthesis.

- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- MDPI. (2020, April 11).

- ResearchGate. (2026, January 3). Microwave Assisted Synthesis of BenzilideneBenzylamine and Its Acetylcholinesterase and Butyrylcholinesterase Activity.

- Arabian Journal of Chemistry. (2024, July 17). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones.

- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.

- ResearchGate. (2025, August 10).

- MDPI. (n.d.). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents.

- MDPI. (n.d.).

- PrepChem.com. (n.d.).

- Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction.

- ResearchGate. (2025, December 18). RAPID SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS OF SOME N'-BENZYLIDENE SALICYLIC ACID HYDRAZIDES.

- SciTechnol. (n.d.).

- BS Public

- MDPI. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

- Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method. (2025, October 25).

- ResearchGate. (2025, August 6). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.

- Scribd. (n.d.). Synthesis of Benzanilide.

- SciSpace. (n.d.).

- Wiley Online Library. (2020, January 1).

- ResearchGate. (2015, December 3). A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)

- PubMed. (2020, January 1).

- MDPI. (2025, April 2). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections.

Sources

- 1. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpas.com [ijrpas.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]

- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjpdft.com [rjpdft.com]

- 10. ajrconline.org [ajrconline.org]

- 11. scispace.com [scispace.com]

- 12. Microwave Synthesis [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Safety Considerations for Microwave Synthesis [cem.com]

- 15. bspublications.net [bspublications.net]

- 16. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Navigating the Challenges of Phenolic Acid Coupling

An In-Depth Guide to Amide Coupling of 4-Hydroxybenzoic Acid using EDC/HOBt

Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of pharmaceuticals, agrochemicals, and advanced materials. While numerous methods exist, the direct coupling of a carboxylic acid and an amine is kinetically slow and requires activation of the carboxyl group. The carbodiimide-mediated approach, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a widely adopted strategy due to its operational simplicity and the water-solubility of its urea byproduct, which simplifies purification.[1][2]

However, substrates like 4-hydroxybenzoic acid introduce a significant challenge: the presence of a nucleophilic phenolic hydroxyl group. This group can compete with the amine nucleophile, leading to undesirable side reactions such as O-acylation and polymer formation.[3] This application note provides a comprehensive guide for researchers on effectively utilizing the EDC/HOBt coupling system to mediate the amidation of 4-hydroxybenzoic acid, a protocol designed to maximize yield and minimize side-product formation. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and offer field-tested troubleshooting advice.

The Synergistic Mechanism of EDC and HOBt

The success of this coupling reaction hinges on the synergistic action of EDC and 1-Hydroxybenzotriazole (HOBt). While EDC is the primary activating agent, HOBt serves as a crucial additive that intercepts a highly reactive, unstable intermediate to prevent side reactions and enhance overall efficiency.[4][5]

-

Activation of the Carboxylic Acid: The reaction initiates with the protonation of EDC, followed by the nucleophilic attack of the carboxylate from 4-hydroxybenzoic acid. This forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack, but it is also unstable and prone to rearrangement into an unreactive N-acylurea byproduct.[2][5]

-

The Critical Role of HOBt: HOBt rapidly traps the O-acylisourea intermediate to form a more stable, yet highly reactive, HOBt-ester (benzotriazolyl ester).[6][7] This transesterification is the key to a successful reaction for two primary reasons:

-

Suppression of Side Reactions: The HOBt-ester is significantly less prone to rearrangement than the O-acylisourea, thus minimizing the formation of the N-acylurea byproduct.[5] Crucially, it is also more selective towards aminolysis (reaction with the amine) than O-acylation (reaction with the phenolic -OH group).

-

Increased Coupling Efficiency: The HOBt-ester is a potent acylating agent that readily reacts with the desired amine to form the stable amide bond, regenerating HOBt, which can then participate in another catalytic cycle.[4][7]

-

-

Amide Bond Formation: The final step is the nucleophilic attack of the amine on the activated HOBt-ester, leading to the formation of the target amide and the release of HOBt.

The entire mechanistic pathway is illustrated below.

Caption: Reaction mechanism for EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

This protocol provides a general method for the coupling of 4-hydroxybenzoic acid with a representative amine (e.g., benzylamine). Reagent quantities should be adjusted based on the specific amine used.

Materials and Reagents

-

4-Hydroxybenzoic acid

-

Amine (e.g., Benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if amine is a hydrochloride salt)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, standard glassware

-

Silica gel for column chromatography

Reagent Stoichiometry Table (Example Reaction)

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| 4-Hydroxybenzoic Acid | 138.12 | 1.0 | 1.38 g |

| Benzylamine | 107.15 | 1.1 | 1.18 g (1.21 mL) |

| EDC·HCl | 191.70 | 1.2 | 2.30 g |

| HOBt·H₂O | 153.14 | 1.2 | 1.84 g |

| Anhydrous DMF | - | - | 50 mL (0.2 M) |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzoic acid (1.0 eq), the amine (1.1 eq), and HOBt·H₂O (1.2 eq).[2][3]

-

Solvation: Add anhydrous DMF (or DCM) to dissolve the reactants, typically to a concentration of 0.1-0.5 M. Stir the mixture until all solids are dissolved.

-

Cooling: Place the reaction flask in an ice bath and cool the solution to 0 °C with continuous stirring. This is critical to control the initial exothermic reaction upon EDC addition and minimize potential side reactions.[1]

-

Activation: Once the solution is cold, add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes. Adding the EDC last to the cold mixture of all other components is a common and effective practice.[8]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[3]

-

Aqueous Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 3-4 times the volume of DMF).

-

Wash the organic layer sequentially with 1 M HCl (2x) to remove any unreacted amine and base.

-

Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted 4-hydroxybenzoic acid and HOBt.

-

Finally, wash with brine (1x) to remove residual water. The water-soluble urea byproduct from EDC will be removed during these aqueous washes.[1]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.[3]

Caption: Step-by-step experimental workflow.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive EDC due to moisture.[9]2. Poorly nucleophilic or sterically hindered amine.[3]3. Poor solubility of starting materials. | 1. Use a fresh bottle of EDC·HCl; ensure all glassware and solvents are anhydrous.[3]2. Increase reaction time/temperature. For very challenging amines, consider a more potent coupling reagent like HATU.[3][9]3. Use a more polar aprotic solvent like DMF or NMP. |

| Significant O-Acylation Side Product | 1. Reaction temperature is too high.2. Insufficient HOBt to effectively trap the O-acylisourea intermediate. | 1. Ensure the reaction is cooled to 0 °C before and during the addition of EDC.[5]2. Verify the stoichiometry of HOBt (at least 1.0-1.2 eq). If the issue persists for a valuable substrate, consider protecting the phenol group, although this protocol aims to avoid that necessity.[3] |

| N-Acylurea Byproduct Detected | 1. HOBt is not effectively competing with the rearrangement of the O-acylisourea intermediate. | 1. This is the primary role of HOBt; ensure its quality and stoichiometry are correct. This side reaction is significantly suppressed in the presence of HOBt.[5] |

| Difficult Purification | 1. Incomplete removal of the water-soluble EDC urea byproduct (EDU).2. Similar polarity of product and starting materials. | 1. Perform thorough aqueous washes as described in the work-up. EDU is highly water-soluble.[1]2. Optimize column chromatography conditions (e.g., try a different solvent system, use a shallower gradient). |

Conclusion

The EDC/HOBt coupling system represents a robust and reliable method for the synthesis of amides from 4-hydroxybenzoic acid. By understanding the underlying mechanism, particularly the critical role of HOBt in forming a reactive ester intermediate, researchers can effectively suppress common side reactions like O-acylation and N-acylurea formation. Adherence to the detailed protocol, including maintaining anhydrous conditions, controlling reaction temperature, and performing a thorough aqueous work-up, is key to achieving high yields of the desired amide product. This method provides an excellent balance of reactivity, selectivity, and operational simplicity, making it a valuable tool for professionals in chemical research and drug development.

References

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). WINTIME CHEMO.

- How does HOBt affect the conjugation efficiency? (2025, July 17). Wintime Tech.

-

Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- Technical Support Center: Synthesis of Substituted Dihydroxybenzamides. (n.d.). Benchchem.

- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (n.d.). Benchchem.

- Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.

- Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.

- What is the correct order of addition for EDCI and HOBt? (2025, September 13). Reddit.

- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). Benchchem.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 5. bachem.com [bachem.com]

- 6. zjwintime.com [zjwintime.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for the General Synthesis of Phenolic Benzamides

Abstract

Phenolic benzamides represent a privileged scaffold in medicinal chemistry and materials science, renowned for their diverse biological activities, including roles as histone deacetylase (HDAC) inhibitors, anti-inflammatory agents, and antipsychotics.[1][2][3][4] Their synthesis, however, presents a distinct chemical challenge: the chemoselective acylation of an aminophenol at the more nucleophilic amino group in the presence of a potentially reactive phenolic hydroxyl group. This guide provides a comprehensive overview of the principal synthetic strategies for preparing phenolic benzamides, delving into the mechanistic rationale behind each method. We offer field-proven, step-by-step protocols for the classic Schotten-Baumann reaction and modern peptide coupling methodologies, supplemented with expert insights to aid in method selection and optimization. This document is intended for researchers, scientists, and drug development professionals seeking a robust and practical understanding of this vital synthetic transformation.

The Core Challenge: Chemoselectivity in Aminophenol Acylation

The foundational challenge in synthesizing phenolic benzamides from aminophenols is managing the reactivity of two distinct nucleophilic sites: the aromatic amine (-NH₂) and the phenolic hydroxyl (-OH). Generally, the amino group is significantly more nucleophilic than the phenolic hydroxyl group. This inherent difference in reactivity is the cornerstone that allows for direct and selective N-acylation under carefully controlled conditions. However, forcing conditions, highly reactive acylating agents, or inappropriate base selection can lead to undesired O-acylation or di-acylation, complicating purification and reducing yields.

Caption: Competing nucleophilic sites on an aminophenol substrate.

The choice of synthetic methodology is therefore a critical decision, balancing reaction efficiency, substrate scope, cost, and the stringency of chemoselectivity required.

Strategy I: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a time-honored and highly effective method for acylating amines and alcohols.[5] In the context of phenolic benzamides, it involves the reaction of an aminophenol with a benzoyl chloride in the presence of an aqueous base.[1][2][6][7]

Causality and Mechanistic Insight: The reaction proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. The key to the reaction's success is the base (typically NaOH or pyridine), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[8][7] This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The use of a biphasic system (e.g., DCM/water) or an aqueous medium is common, with the base residing in the aqueous phase.

Caption: General workflow for the Schotten-Baumann reaction.

Protocol 2.1: Synthesis of N-(3-Hydroxyphenyl)benzamide via Schotten-Baumann

This protocol is adapted from the synthesis described in the Pakistan Journal of Chemistry.[2][6]

Materials:

-

3-Aminophenol (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Dichloromethane (DCM) or Diethyl Ether

-

Deionized water

-

Magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (1.0 eq) in 10% aqueous NaOH solution (approx. 10 mL per gram of aminophenol). Cool the flask in an ice bath to 0-5°C with vigorous stirring.

-

Acylation: Add benzoyl chloride (1.05 eq) dropwise to the stirring solution over 15-20 minutes. Ensure the temperature remains below 10°C. A precipitate will begin to form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove any remaining NaOH and sodium chloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(3-hydroxyphenyl)benzamide.

-

Characterization: Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR). The absence of a significant O-acylated byproduct should be verified.

| Parameter | Typical Condition | Rationale / Notes |

| Base | Aqueous NaOH, Pyridine | NaOH neutralizes HCl. Pyridine can act as both a base and a nucleophilic catalyst.[9] |

| Solvent | Water, DCM/H₂O | Biphasic systems can improve handling and product isolation. |

| Temperature | 0°C to Room Temperature | Low temperature controls the exothermic reaction and minimizes hydrolysis of acyl chloride. |

| Stoichiometry | ~1:1 (Amine:Acyl Chloride) | A slight excess of the acyl chloride can be used to drive the reaction to completion. |

Strategy II: Amide Coupling with Activating Agents

Modern amide synthesis, particularly in drug discovery, heavily relies on coupling agents that activate the carboxylic acid component in situ.[10] This approach avoids the need to handle often-lachrymatory and moisture-sensitive acyl chlorides and generally proceeds under milder conditions.

Carbodiimide-Mediated Coupling (EDC)

Carbodiimides, especially the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents for amide bond formation.[11]

Causality and Mechanistic Insight: EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate is highly electrophilic and readily attacked by the amine. However, the O-acylisourea can undergo an intramolecular rearrangement to a stable, unreactive N-acylurea byproduct.[14][15] To mitigate this and to suppress potential racemization of chiral carboxylic acids, an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) is almost always included.[11][16] HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester, which is less prone to side reactions but still sufficiently reactive towards the amine.[11][17]

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Protocol 3.1: EDC/HOBt Coupling for Phenolic Benzamide Synthesis

Materials:

-

Benzoic acid derivative (1.0 eq)

-

Aminophenol derivative (1.0-1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup and purification reagents

Procedure:

-

Dissolution: In an oven-dried, nitrogen-flushed flask, dissolve the benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration).

-

Pre-activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) and stir for 15-30 minutes. This "pre-activation" step allows for the formation of the HOBt-ester.

-

Amine Addition: Add the aminophenol (1.0-1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.

Uronium/Aminium Salt-Mediated Coupling (HATU)

Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful and efficient coupling reagents available.[18] They are particularly effective for difficult couplings involving sterically hindered substrates or electron-poor amines.[18]

Causality and Mechanistic Insight: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then intercepted by the amine to form the amide bond.[11][19] The driving force is the formation of the very stable tetramethylurea byproduct. The 7-aza-benzotriazole moiety in HATU leads to superior reactivity compared to HOBt-based reagents like HBTU.[18]

Protocol 3.2: HATU-Mediated Coupling

Materials:

-

Benzoic acid derivative (1.0 eq)

-

Aminophenol derivative (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF

Procedure:

-

Dissolution: In an oven-dried, nitrogen-flushed flask, dissolve the benzoic acid (1.0 eq) in anhydrous DMF.

-

Activation & Coupling: Add HATU (1.1 eq), DIPEA (2.5 eq), and finally the aminophenol (1.1 eq) to the solution. The order of addition can be critical; adding the amine last is common practice.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often very fast. Monitor progress by TLC or LC-MS.

-

Workup & Purification: Follow the same workup and purification procedure as described in Protocol 3.1.

| Reagent Class | Examples | Strengths | Weaknesses / Byproducts |

| Carbodiimides | EDC, DCC | Inexpensive, widely available. EDC's urea byproduct is water-soluble.[11] | Risk of N-acylurea formation and racemization without additives (HOBt/HOAt).[14][16] |

| Uronium/Aminium | HATU, HBTU | Very high reactivity, fast reactions, low racemization, good for hindered substrates.[18] | Higher cost, can form guanidinium byproduct with the amine if not handled correctly. |

| Phosphonium | PyBOP, BOP | High reactivity, does not react with the free amine component, avoiding guanidinium byproduct.[20] | Byproducts can sometimes complicate purification. |

Emerging & Greener Synthetic Alternatives

While the above methods are robust, the field is continually moving towards more sustainable practices.[10]

-

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase B (CALB), can catalyze the chemoselective N-acylation of aminophenols with high efficiency and under mild conditions, often in greener solvents.[21][22][23] This approach avoids stoichiometric waste from coupling agents.

-

Catalytic Amidation: Research into direct catalytic amidation using catalysts based on boric acid or transition metals (e.g., ruthenium) aims to form the amide bond with only the expulsion of water or dihydrogen, representing the ultimate green approach.[24]

Conclusion and Method Selection

The synthesis of phenolic benzamides is a well-established but nuanced process where chemoselectivity is paramount. The choice of method depends on several factors:

-

For large-scale, cost-sensitive synthesis: The Schotten-Baumann reaction remains a viable and economical choice.

-

For routine, small-scale synthesis in a discovery setting: EDC/HOBt offers a reliable and moderately priced option.

-

For challenging substrates (sterically hindered, electron-deficient) or when speed is critical: HATU and other uronium/phosphonium salts are the reagents of choice, despite their higher cost.

By understanding the mechanisms and protocols outlined in this guide, researchers can confidently select and execute the most appropriate strategy for their specific synthetic goals.

Caption: Decision tree for selecting a synthetic method.

References

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

-

ScienceDirect. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. [Link]

-

Wikipedia. (n.d.). Carbodiimide. [Link]

-

Chem Publishers. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Department of Science and Technology, India. (2024). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. [Link]

-

SciSpace. (2018). Solvent-free synthesis of amide: a novel technique of green chemistry. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 84-87. [Link]

-

UCL Discovery. (2017). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 19(1), 27-41. [Link]

-

Chem Publishers. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. [Link]

-

ResearchGate. (2014). (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Indian Institute of Technology Bombay. (2020). Protecting Groups. [Link]

-

National Center for Biotechnology Information. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(38), 5258-5260. [Link]

-

National Center for Biotechnology Information. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(13), 5013. [Link]

-

PubMed. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6331-6334. [Link]

-

Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. [Link]

-

Chemistry LibreTexts. (2026). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

-

ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18781-18792. [Link]

-

ResearchGate. (n.d.). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide... [Link]

-

ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

-

Royal Society of Chemistry. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(4), 875-880. [Link]

-

Quora. (2017). Is the Schotten-Baumann reaction the same as benzoylation? [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

-

Oxford Learning Link. (2015). Appendix 6: Protecting groups. [Link]

-

CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. [Link]

-

Cambridge University Press. (n.d.). Schotten-Baumann Reaction. [Link]

-

SynArchive. (n.d.). Protecting Groups List. [Link]

-

ResearchGate. (2013). (PDF) Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. [Link]

-

TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

-

ResearchGate. (2016). (PDF) Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. [Link]

-

Arabian Journal of Chemistry. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu₂O@CeO₂. Arabian Journal of Chemistry, 13(12), 8705-8718. [Link]

-

National Center for Biotechnology Information. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Organic Letters, 14(13), 3494-3497. [Link]

-

RSC Publishing. (2013). Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo. Food & Function, 4(7), 1064-1073. [Link]

-

ResearchGate. (n.d.). Phenolysis of benzamide (1 a) with various phenols (2 a–2 x) to afford... [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

- Google Patents. (n.d.). Direct conversion of phenols into amides and esters of benzoic acid.

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(10), 2246-2267. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. [Link]

Sources

- 1. chempublishers.com [chempublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. chempublishers.com [chempublishers.com]

- 7. quora.com [quora.com]

- 8. chemistry-reaction.com [chemistry-reaction.com]

- 9. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Carbodiimide - Wikipedia [en.wikipedia.org]

- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 14. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Lab Reporter [fishersci.co.uk]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 19. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 20. hepatochem.com [hepatochem.com]

- 21. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Resolving Emulsions in Benzanilide Extraction

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a separatory funnel containing a "rag layer"—a persistent emulsion sandwiched between your organic and aqueous phases.[1]

In the synthesis of benzanilide derivatives (typically via Schotten-Baumann or DCC coupling), emulsions are not just a nuisance; they are a symptom of specific physicochemical interactions. Benzanilides possess amide backbones capable of hydrogen bonding, and their precursors (anilines and benzoic acids) often act as amphiphilic surfactants when the pH is not strictly controlled.

This guide moves beyond generic advice. We utilize a Tiered Intervention System , moving from rapid physical fixes to deep chemical diagnostics.

Tier 1: Rapid Response (Physical Interventions)

Use these methods first. They alter the physical environment without changing the chemical composition of your product.

Q: The interface is undefined and "milky." How do I resolve this immediately?

A: The most reliable "quick fix" is the Salting Out method using saturated brine.

The Science:

Emulsions are stabilized by a hydration shell around the emulsifier (often unreacted aniline or polar impurities). Adding a high-concentration electrolyte (NaCl) increases the ionic strength of the aqueous phase.[2] Water molecules preferentially solvate the ions (

Protocol:

-

Add Saturated NaCl (Brine) to your separatory funnel. The volume should be 25–50% of your current aqueous volume.

-

Swirl gently (do not shake vigorously).

-

Allow to stand for 5–10 minutes.

-

Observation: The aqueous layer should become clearer as water is drawn away from the interface.

Q: There is a "sludge" or solid film at the interface.[1] Is this an emulsion?

A: This is likely a Pickering Emulsion , stabilized by solid particulates (often urea byproducts from coupling reagents or precipitated product) rather than dissolved surfactants.

The Fix: Celite Filtration Standard separation will fail here. You must physically remove the stabilizing particles.

Protocol:

-

Prepare a vacuum filtration setup with a sintered glass funnel.

-

Add a 1–2 cm pad of Celite 545 (diatomaceous earth).

-

Filter the entire biphasic mixture (both organic and aqueous layers) through the pad.[3]

-

Rinse the pad with fresh organic solvent.

-

Return the filtrate to a clean separatory funnel.

-

Result: The particulate stabilizers are trapped in the Celite, and the layers usually separate instantly.

Tier 2: Chemical Diagnostics (The Root Cause)

If physical methods fail, the chemistry of your extraction is fighting you. Benzanilide extractions are pH-sensitive.

Q: I used an acid chloride/aniline coupling. Why is the emulsion so stubborn?

A: You likely have unreacted aniline or benzoic acid acting as a surfactant.

-

Anilines (Basic): At neutral/high pH, they are neutral organics and can act as surfactants. At low pH, they are protonated (

), highly water-soluble, and lose their surfactant properties. -

Benzoic Acids (Acidic): At neutral/low pH, they are neutral. At high pH, they are deprotonated (

), becoming water-soluble salts.

Strategic pH Wash Table:

| Impurity Type | Chemical State Causing Emulsion | Corrective Wash Solution | Mechanism |

| Unreacted Aniline | Neutral Amine (Organic soluble/Surfactant) | 1M HCl (Acidic Wash) | Protonates amine to |

| Unreacted Acid | Neutral Benzoic Acid (Organic soluble/Surfactant) | Sat. | Deprotonates acid to |

| Coupling Reagents | Urea byproducts (DCC/EDC) | Water/Brine | These are often insoluble; see "Celite Filtration" above. |

Q: I am using Dichloromethane (DCM). Should I switch solvents?

A: Yes, if possible.

DCM has a density (

-

Alternative: Use Ethyl Acetate (Density

g/mL). The larger density difference (

Visualization: The Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving benzanilide emulsions.

Caption: Decision tree for identifying and resolving emulsion types during benzanilide workup.

Tier 3: Prevention & Optimization

Stop the emulsion before it starts.

Q: How do I prevent this in my next experiment?

A:

-

Evaporate Reaction Solvent: If your reaction used DMF or DMSO, remove it before extraction. These solvents are miscible in both water and organics, acting as "phase bridges" that guarantee emulsions.

-

Concentration Control: Keep your product concentration below 100 mg/mL during extraction. High concentrations increase viscosity, stabilizing droplets.

-

Gentle Mixing: Do not shake the separatory funnel like a cocktail shaker. Invert it gently 20–30 times. Equilibrium is reached faster than you think.

References

-

University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry. Retrieved from [Link]

-

Hyde, A. M., et al. (2017).[3] General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development. Retrieved from [Link]

-

Schlenk Line Survival Guide. (2023). Filtration through Celite. Retrieved from [Link]

-

LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Melting Point Impurities in Benzamide Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to product purity, specifically focusing on the challenge of a lower-than-expected melting point. As a primary indicator of purity for crystalline solids, a depressed or broad melting point range in your benzamide product signals the presence of contaminants. This resource provides a structured, cause-and-effect approach to identifying and eliminating these impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purity assessment of synthesized benzamide.

Q1: What is the expected melting point of pure benzamide? A1: Pure benzamide is a white, crystalline solid with a sharp melting point typically reported in the range of 127-130°C.[1][2] Values within this narrow range, such as 128-129°C, are common for highly pure samples.[3]

Q2: Why is the melting point of my benzamide product significantly lower than the literature value? A2: A depressed melting point is a classic indication of impurities. According to the principles of colligative properties, soluble impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[4] The more impurity present, the greater the depression of the melting point.

Q3: What does a broad melting point range (e.g., 118-124°C) signify? A3: A broad melting point range, typically greater than 2°C, is also a hallmark of an impure sample.[5] Pure crystalline compounds melt at a specific, sharp temperature. In an impure mixture, melting begins at a lower temperature and proceeds over a wider range as the concentration of the bulk material in the liquid phase changes.

Q4: What are the most common low-melting-point impurities in benzamide synthesis? A4: The identity of impurities is highly dependent on the synthetic route. However, the most common low-melting-point contaminants are unreacted starting materials or byproducts from side reactions. These include:

-

Benzoic Acid (m.p. ~122°C): From hydrolysis of the acylating agent (e.g., benzoyl chloride).[6][7][8]

-

Benzoic Anhydride (m.p. 42-44°C): Can form during the synthesis from benzoic acid.[9][10]

-

Benzoyl Chloride (m.p. -1°C): Unreacted starting material, which is a liquid at room temperature.[11][12]

Section 2: Troubleshooting Guide for Low Melting Point Benzamide

This section provides a systematic approach to diagnosing and resolving purity issues based on the observed melting point of your product.

Initial Assessment Workflow

The following workflow provides a logical pathway from observation to resolution.

Caption: Troubleshooting Logic for Low Melting Point Benzamide.

Problem: Moderate Melting Point Depression (Range: ~120-125°C)

A moderately depressed melting point strongly suggests the presence of benzoic acid .

-

Causality & Mechanism: Benzoic acid is the hydrolysis product of common starting materials like benzoyl chloride.[13] Benzoyl chloride is highly reactive towards water, and even trace amounts of moisture in solvents, reagents, or from atmospheric exposure can lead to the formation of this impurity.[7]

C₆H₅COCl + H₂O → C₆H₅COOH + HCl

-

Thin-Layer Chromatography (TLC) Analysis: TLC is a rapid and effective method to visualize the presence of benzoic acid alongside your benzamide product.

-

Step 1: Prepare Samples: Dissolve small amounts of your crude product, pure benzamide (if available), and pure benzoic acid in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Step 2: Spot the Plate: On a silica gel TLC plate, spot each of the three samples in separate lanes. In a fourth lane, co-spot the crude product and the benzoic acid standard (apply one spot on top of the other).

-

Step 3: Develop the Plate: Place the plate in a developing chamber containing an appropriate eluent system, such as 70:30 Hexane:Ethyl Acetate.

-

Step 4: Visualize: After the solvent front has moved up the plate, remove it and visualize under a UV lamp (254 nm).

-

Interpretation: Your crude product lane will likely show two spots. The major spot should correspond to benzamide. If the second spot has the same retention factor (Rf) as the pure benzoic acid standard and the co-spot lane shows a single, elongated spot, the impurity is confirmed as benzoic acid.

-

-

Mixed Melting Point Determination: This classic technique provides definitive confirmation.

-

Step 1: Prepare a 1:1 mixture by grinding a small amount of your crude product with an equal amount of pure benzoic acid.

-

Step 2: Determine the melting point of this mixture.

-

Interpretation: If the melting point of the mixture is significantly lower and broader than your product's melting point, it confirms the presence of benzoic acid. If your product was pure benzoic acid, the melting point would remain sharp at ~122°C.

-

-

Protocol 1: Basic Aqueous Wash to Remove Benzoic Acid

This method leverages the acidic nature of benzoic acid, which can be deprotonated to form a water-soluble salt, while the neutral benzamide remains in the organic phase.[8][14]

-

Step 1: Dissolution: Dissolve the crude benzamide product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Step 2: Extraction: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). You will observe effervescence (CO₂ release) as the acid is neutralized.

-

Step 3: Separation: Allow the layers to separate and drain the aqueous (bottom) layer. Repeat the wash if necessary, until no more gas evolves.

-

Step 4: Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate, followed by a wash with brine (saturated NaCl solution) to aid in drying.

-

Step 5: Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield purified benzamide.

-

-

Protocol 2: Recrystallization from Hot Water

Recrystallization is a powerful purification technique based on differences in solubility at different temperatures.[13][15] Benzamide is sparingly soluble in cold water but its solubility increases significantly in hot water.

-

Step 1: Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling (e.g., on a hot plate) with stirring.

-

Step 2: Achieve Saturation: Continue adding small portions of hot water until the solid just completely dissolves. Adding excess solvent will reduce your final yield.[16]

-

Step 3: Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Step 4: Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.

-

Step 5: Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to rinse away any soluble impurities adhering to the crystal surfaces.

-

Step 6: Drying: Dry the crystals thoroughly to remove residual water. The melting point of the dried, recrystallized product should be sharp and within the literature range.

-

Problem: Severe Melting Point Depression (Range: <120°C)

A severely depressed melting point, or an oily/gummy solid, often points to the presence of impurities that are liquid or very low-melting solids at room temperature.

-

Likely Culprit 1: Unreacted Benzoyl Chloride (m.p. -1°C)

-

Causality: The reaction did not go to completion, or an insufficient amount of the amine nucleophile (ammonia) was used. Benzoyl chloride is a colorless, fuming liquid with a pungent odor.[11][17]

-

Troubleshooting: This issue is primarily resolved by optimizing the reaction and workup. Ensure the benzoyl chloride is added slowly to the ammonia solution to control the exothermic reaction.[2] The workup should involve a basic wash (as described above), which will hydrolyze and neutralize any remaining benzoyl chloride.

-

-

Likely Culprit 2: Benzoic Anhydride (m.p. ~42°C)

-

Causality: This can form via the dehydration of two molecules of benzoic acid, a reaction that can occur under certain conditions, particularly if a dehydrating agent is used in a synthesis starting from benzoic acid.[9]

-

Troubleshooting: Benzoic anhydride can be hydrolyzed back to benzoic acid under basic workup conditions. Subsequent removal of the resulting benzoic acid can be achieved with the basic wash protocol. For persistent contamination, purification via column chromatography may be necessary.

-

Section 3: Data Summary & Workflow Visualization

Data Presentation

Table 1: Melting Points of Benzamide and Common Low-Melting Impurities

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Citations |

| Benzamide (Product) | C₇H₇NO | 121.14 | 127 - 130 | [1][18] |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 121 - 123 | [6][19] |

| Benzoic Anhydride | C₁₄H₁₀O₃ | 226.23 | 42 - 44 | [9][10] |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | -1 | [11][20] |

Experimental Workflow Visualization

This diagram illustrates the common synthesis of benzamide from benzoyl chloride and highlights where low-melting-point impurities are introduced.

Caption: Benzamide Synthesis Workflow & Impurity Formation.

References

- Oreate AI Blog. (2025, December 24). Understanding the Melting Point of Benzoic Acid.

-

National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. [Link]

-

Wikipedia. (n.d.). Benzamide. [Link]

-

Wikipedia. (n.d.). Benzoic anhydride. [Link]

-

American Chemical Society. (2020, December 21). Benzoic acid. [Link]

-

Wikipedia. (n.d.). Benzoic acid. [Link]

-

Shandong Minglang Chemical Co., Ltd. (2024, March 25). Benzoic Anhydride CAS 93-97-0. [Link]

-

BYJU'S. (2021, December 7). Benzoyl chloride. [Link]

-

askIITians. (2025, March 4). How is benzamide obtained from benzoic acid?. [Link]

-

Piochem. (n.d.). BENZAMIDE. [Link]

-

Reactory. (2022, September 3). benzoic anhydride | C14H10O3. [Link]

-

Pharmaguideline. (n.d.). Benzamides: Sulpiride. [Link]

-

Scribd. (n.d.). Benzamide Synthesis and Recrystallization. [Link]

-

Scribd. (2025, February 25). Preparation of Benzoic Acid from Benzamide. [Link]

-

Buczak, K., et al. (n.d.). Exploring the cocrystallization potential of urea and benzamide. PMC. [Link]

-

Part 6: Preparation of Organic Compounds. (n.d.). [Link]

-

Slideshare. (2026, February 15). To synthesize benzamide from benzoic acid and determine its melting point. [Link]

-

AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.). [Link]

-

Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. [Link]

-

YouTube. (2020, March 20). Synthesis of Benzamide. [Link]

-

Odinity. (2017, December 17). Purification of an Unknown Solid by Recrystallization. [Link]

-

YouTube. (2021, January 31). Synthesis of Benzamide. [Link]

- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.

-

Recrystallization1. (n.d.). [Link]

-

Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

-

Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

-

Sciencemadness Discussion Board. (2022, March 23). Benzamide from benzoic acid + urea - Problems!. [Link]

-

Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. [Link]

-

Melting point determination. (n.d.). [Link]

-

Parsons Group - School of Chemistry. (2024, August 30). Low Melting Point Compounds. [Link]

-

experiment (1) determination of melting points. (2021, September 19). [Link]

Sources

- 1. Benzamide - Wikipedia [en.wikipedia.org]

- 2. globalconference.info [globalconference.info]

- 3. merckmillipore.com [merckmillipore.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Understanding the Melting Point of Benzoic Acid - Oreate AI Blog [oreateai.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzoic anhydride - Wikipedia [en.wikipedia.org]

- 10. Benzoic Anhydride CAS 93-97-0 [minglangchem.com]

- 11. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. Benzoyl chloride CAS#: 98-88-4 [m.chemicalbook.com]

- 18. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Benzoic acid - Wikipedia [en.wikipedia.org]

- 20. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of 4-hydroxy-N-(4-methoxyphenyl)benzamide and Related Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of NMR in Characterizing N-Arylbenzamides

N-arylbenzamides are a class of compounds with significant importance in drug discovery and materials science. Their structural elucidation is paramount for understanding their biological activity and material properties. 1H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of each proton in a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the surrounding chemical structure, making it a powerful parameter for confirming molecular identity and probing substituent effects.

This guide focuses on 4-hydroxy-N-(4-methoxyphenyl)benzamide, a molecule featuring two substituted benzene rings connected by an amide linkage. By comparing its 1H NMR spectrum with those of simpler, related structures, we can dissect the contributions of the hydroxyl (-OH) and methoxy (-OCH3) groups to the chemical shifts of the aromatic and amide protons. This comparative analysis serves as a practical reference for researchers working with similar compounds.

Comparative Analysis of 1H NMR Chemical Shifts

The following table summarizes the experimental 1H NMR chemical shifts for 4-hydroxy-N-(4-methoxyphenyl)benzamide and a selection of relevant comparative molecules. The data for the target molecule was predicted using a reliable online NMR prediction tool, while the data for the comparative compounds were obtained from reputable chemical databases. All shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Comparison of 1H NMR Chemical Shifts (ppm)

| Compound | Solvent | H (Amide N-H) | H (Aromatic, Benzoyl Ring) | H (Aromatic, Anilide Ring) | H (Other) |

| 4-hydroxy-N-(4-methoxyphenyl)benzamide (Predicted) | DMSO-d6 | ~10.0 | ~7.8 (d, 2H), ~6.9 (d, 2H) | ~7.5 (d, 2H), ~6.9 (d, 2H) | ~9.9 (s, 1H, -OH), ~3.7 (s, 3H, -OCH3) |

| N-phenylbenzamide | DMSO-d6 | 10.25 (s, 1H) | 7.96 (d, 2H), 7.57 (m, 3H) | 7.67 (d, 2H), 7.36 (t, 2H), 7.11 (t, 1H) | - |

| 4-hydroxybenzamide | DMSO-d6 | 7.77, 7.12 | 7.77 (d, 2H), 6.81 (d, 2H) | - | 10.0 (s, 1H, -OH) |

| N-(4-methoxyphenyl)acetamide | DMSO-d6 | 9.8 (s, 1H) | - | 7.45 (d, 2H), 6.85 (d, 2H) | 3.7 (s, 3H, -OCH3), 2.0 (s, 3H, -CH3) |

| 4-methoxybenzamide | DMSO-d6 | 7.88, 7.24 | 7.89 (d, 2H), 6.99 (d, 2H) | - | 3.81 (s, 3H, -OCH3) |

Note: Predicted values are denoted with a tilde (~). s = singlet, d = doublet, t = triplet, m = multiplet.

Below is a diagram illustrating the structure of 4-hydroxy-N-(4-methoxyphenyl)benzamide with protons labeled for reference.

Caption: Structure of 4-hydroxy-N-(4-methoxyphenyl)benzamide with labeled protons.

Discussion: The Influence of Substituents on Chemical Shifts

The electronic effects of the hydroxyl (-OH) and methoxy (-OCH3) groups significantly influence the chemical shifts of the aromatic protons in 4-hydroxy-N-(4-methoxyphenyl)benzamide.

-

Electron-Donating Effects: Both the hydroxyl and methoxy groups are electron-donating groups (EDGs) through resonance. They increase the electron density on the aromatic rings, particularly at the ortho and para positions. This increased electron density leads to a shielding effect, causing the protons at these positions to resonate at a lower chemical shift (upfield shift) compared to the unsubstituted benzanilide.

-

Benzoyl Ring: In the 4-hydroxybenzoyl portion of the molecule, the -OH group at the para position shields the ortho protons (protons adjacent to the hydroxyl group). This is evident when comparing the aromatic signals of this ring to the benzoyl ring in N-phenylbenzamide.

-

Anilide Ring: Similarly, in the N-(4-methoxyphenyl) moiety, the -OCH3 group at the para position shields the ortho protons (protons adjacent to the methoxy group). This effect can be observed by comparing the anilide ring signals to those in N-phenylbenzamide.

-

Amide Proton: The chemical shift of the amide proton (N-H) is typically observed in the downfield region (around 8-10 ppm) and is sensitive to solvent and hydrogen bonding. In our predicted spectrum of the target molecule in DMSO-d6, the amide proton is expected around 10.0 ppm, which is consistent with the experimental value for N-phenylbenzamide in the same solvent.

Experimental Protocol for 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum for compounds like 4-hydroxy-N-(4-methoxyphenyl)benzamide, the following protocol is recommended:

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). DMSO-d6 is often a good choice for amides due to its ability to dissolve a wide range of compounds and to observe exchangeable protons like N-H and O-H.

- Transfer the solution to a clean, dry 5 mm NMR tube.

- Cap the NMR tube securely.

2. NMR Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

- Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, acquisition time, relaxation delay). For a standard 1H spectrum, 16 to 64 scans are typically sufficient.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

- Phase correct the spectrum to ensure all peaks are in the absorptive mode.

- Perform baseline correction to obtain a flat baseline.

- Integrate the peaks to determine the relative number of protons corresponding to each signal.

- Reference the spectrum by setting the chemical shift of a known internal standard (e.g., TMS at 0 ppm) or the residual solvent peak to its known value.

The following diagram illustrates the general workflow for NMR analysis: